molecular formula C19H14ClN5OS B3019837 N-(3-chlorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852372-44-2

N-(3-chlorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B3019837
CAS No.: 852372-44-2
M. Wt: 395.87
InChI Key: ABTJFCSVVPVSIZ-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core linked to a 3-chlorophenyl group via a thioacetamide bridge. The presence of the 3-chlorophenyl substituent enhances lipophilicity and may influence binding specificity compared to simpler aryl analogs.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5OS/c20-14-7-4-8-15(11-14)21-17(26)12-27-18-10-9-16-22-23-19(25(16)24-18)13-5-2-1-3-6-13/h1-11H,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTJFCSVVPVSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a novel compound that belongs to the class of triazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, characterization, and biological activities of this specific compound, drawing on various studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-chlorophenyl isothiocyanate with 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine in the presence of an appropriate solvent. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial activity of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains. In one study, a series of triazole derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 31.25 μg/mL to 125 μg/mL against Mycobacterium tuberculosis and other pathogens .

CompoundMIC (μg/mL)Target Pathogen
Triazole Derivative A31.25Mycobacterium tuberculosis
Triazole Derivative B62.5Staphylococcus aureus
This compoundTBDTBD

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For example, a study demonstrated that certain triazole derivatives showed IC50 values between 2.44 μM to 9.43 μM against different cancer cell lines . The specific mechanism for this compound remains to be elucidated.

Cell LineIC50 (μM)Mechanism
Cancer Cell Line A5.0Apoptosis
Cancer Cell Line B7.5Cell Cycle Arrest

Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives have also been noted in literature. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro. The ability of this compound to modulate inflammatory pathways is an area of ongoing research.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the effectiveness of several triazole derivatives against resistant bacterial strains. The results indicated that compounds with thioacetamide moieties exhibited enhanced antibacterial activity compared to their non-thio analogs.
  • Anticancer Screening : In a recent screening of novel triazole derivatives for anticancer activity, this compound was tested against breast cancer cell lines and showed significant cytotoxicity.

Scientific Research Applications

Anticancer Activity

The compound has been evaluated for its potential as an anticancer agent. Research indicates that derivatives of the [1,2,4]triazole scaffold exhibit promising cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may act as an intercalative inhibitor of topoisomerase II (Topo II), which is crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells .
  • Cytotoxicity : Studies have shown that certain triazole derivatives demonstrate significant cytotoxicity with IC50 values ranging from 2.44 to 9.43 µM against different cancer cell lines. The presence of specific substituents enhances the binding affinity to the target receptors, thereby increasing the efficacy of these compounds .

Antimicrobial Properties

N-(3-chlorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has also been investigated for its antimicrobial properties:

  • Antibacterial Activity : Research has reported that various triazole derivatives possess significant antibacterial activity against a range of bacterial strains. For example, compounds containing a [1,2,4]-triazole ring have been linked to enhanced antibacterial efficacy due to their ability to disrupt bacterial cell wall synthesis .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor:

  • Urease Inhibition : Recent studies have focused on the synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as urease inhibitors. These compounds demonstrated outstanding urease inhibition with IC50 values indicating effective enzymatic suppression . Urease inhibitors are particularly valuable in treating conditions like urinary tract infections and gastric ulcers.

Data Summary Table

ApplicationActivity TypeIC50 Value (µM)Reference
AnticancerCytotoxicity2.44 - 9.43
AntimicrobialAntibacterialNot specified
Enzyme InhibitionUrease InhibitionNot specified

Case Studies

  • Anticancer Research : A study on new [1,2,4]triazolo[4,3-c]quinazolines highlighted their cytotoxic effects against human cancer cell lines and established their mechanism involving DNA interaction and Topo II inhibition .
  • Antimicrobial Evaluation : Various studies have synthesized triazole derivatives that exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that substituents like chlorophenyl groups enhance antimicrobial activity .
  • Enzyme Studies : The development of new series of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives demonstrated promising urease inhibition capabilities and were synthesized through a series of chemical reactions involving hydrazine derivatives and carbon disulfide .

Comparison with Similar Compounds

Lipophilicity and Bioavailability

  • Ethoxy- or morpholine-substituted derivatives (e.g., compounds in ) exhibit improved solubility due to polar functional groups, though this may compromise blood-brain barrier penetration.

Key Research Findings

  • Structural-Activity Relationships (SAR) :
    • Halogenation (Cl, Br) at the phenyl ring enhances target affinity but may increase cytotoxicity .
    • Methyl or ethoxy groups on the acetamide nitrogen (e.g., C1632) improve metabolic stability compared to unsubstituted derivatives .
  • Thermodynamic Stability : Triazolo-pyridazine cores exhibit high thermal stability, with melting points >200°C for most analogs (e.g., 253–255°C for E-4b in ).

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